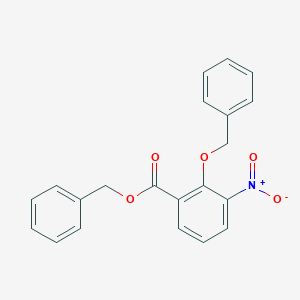

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester typically involves the nitration of benzoic acid derivatives followed by esterification. One common method includes the nitration of 2-benzyloxybenzoic acid to introduce the nitro group at the 3-position. This is followed by esterification with benzyl alcohol under acidic conditions to form the benzyl ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, using controlled reaction conditions and purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester undergoes various chemical reactions, including:

Substitution: The ester group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products

Reduction: 2-Benzyloxy-3-amino-benzoic Acid Benzyl Ester

Substitution: Various substituted benzoic acid esters

Oxidation: 2-Benzyloxy-3-nitro-benzoic Acid

Applications De Recherche Scientifique

Pharmaceutical Development

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is being investigated for its potential as a pharmacological agent. Its structural similarity to other bioactive compounds suggests it may interact with biological targets, influencing metabolic pathways and exhibiting therapeutic effects against various diseases:

- Antiprotozoal Activity : Research indicates that compounds with similar structures show efficacy against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. Structure-activity relationship (SAR) studies have highlighted the potential of nitro-substituted compounds in targeting metabolic enzymes critical for parasite survival .

- Thrombopoietin Receptor Agonists : The compound has been utilized as an intermediate in synthesizing agonists for the thrombopoietin receptor, which plays a vital role in platelet production. This application underscores its significance in hematological research and drug development .

Chemical Synthesis

In chemical synthesis, this compound serves as an important intermediate for producing other complex organic molecules. Its unique functional groups allow for further derivatization, facilitating the creation of diverse chemical entities used in various applications:

- Synthesis of Analog Compounds : The compound has been employed in synthesizing analogs that exhibit enhanced biological activity or improved pharmacokinetic profiles .

Mécanisme D'action

The mechanism of action of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The ester group can also be hydrolyzed to release benzoic acid derivatives, which can further interact with biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Benzyloxy-3-amino-benzoic Acid Benzyl Ester

- 2-Benzyloxy-3-nitro-benzoic Acid

- 2-Benzyloxy-benzoic Acid Benzyl Ester

Uniqueness

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is unique due to the presence of both the nitro and ester functional groups, which allow it to undergo a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Activité Biologique

2-Benzyloxy-3-nitro-benzoic acid benzyl ester (BNB) is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 317.34 g/mol

Structure:

- The compound consists of a benzyloxy group attached to a nitro-substituted benzoic acid moiety, which is further esterified with a benzyl group.

The biological activity of BNB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group is known to enhance the lipophilicity of the compound, facilitating its penetration into biological membranes.

- Enzyme Inhibition: BNB has been studied for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways.

- Receptor Binding: The compound may also bind to certain receptors, modulating signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

BNB has shown promising results in inhibiting the growth of various microbial strains. In vitro studies indicate that it possesses moderate antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

Research has indicated that BNB exhibits cytotoxic effects against several cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7) and reported an IC value of 15 µM, indicating significant anti-proliferative activity.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Case Studies

-

Study on Antibacterial Efficacy:

A recent study evaluated the antibacterial properties of BNB against clinical isolates of Staphylococcus aureus. Results demonstrated that BNB significantly inhibited bacterial growth compared to control groups, suggesting its potential use as an antimicrobial agent. -

Antitumor Activity Assessment:

In another investigation, BNB was tested for its cytotoxic effects on various cancer cell lines. The study revealed that BNB induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of BNB derivatives. Modifications to the benzyloxy and nitro groups have been explored to enhance biological activity while minimizing toxicity.

SAR Studies

| Modification | Effect on Activity |

|---|---|

| Nitro group substitution | Increased lipophilicity |

| Altering ester moiety | Enhanced enzyme inhibition |

Propriétés

IUPAC Name |

benzyl 3-nitro-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c23-21(27-15-17-10-5-2-6-11-17)18-12-7-13-19(22(24)25)20(18)26-14-16-8-3-1-4-9-16/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASQATSQCXYGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582951 | |

| Record name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217095-89-1 | |

| Record name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.